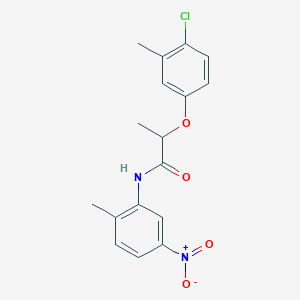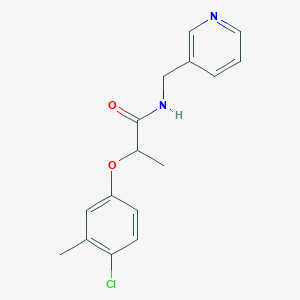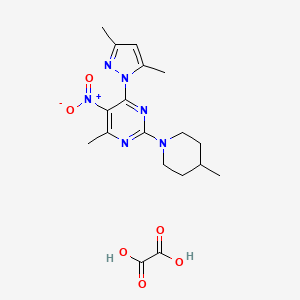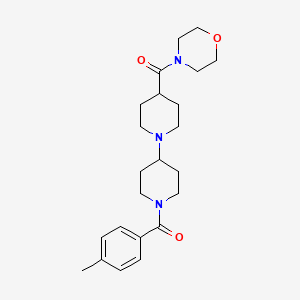![molecular formula C13H15Cl3N2O2 B4057427 N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}pentanamide](/img/structure/B4057427.png)
N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}pentanamide
説明
N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}pentanamide, also known as TAPP, is a chemical compound with the molecular formula C15H16Cl3NO2. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. TAPP has gained significant attention in scientific research due to its potential applications in the field of medicine and biotechnology.
科学的研究の応用
Pesticide Development
Herbicide Transformation in Soil
Research by Bartha (1969) investigated the transformation of herbicides in soil, specifically how the combination of certain herbicides led to the formation of an unexpected residue, asymmetric 3,3',4-trichloro-4'-methylazobenzene. This study highlights the complex interactions and transformations that can occur with pesticide components in environmental contexts (Bartha, 1969).
Synthetic Chemistry
Synthesis of Pyrimidine Derivatives
Sondhi et al. (2005) described the synthesis of various monocyclic, bicyclic, and tricyclic pyrimidine derivatives, showcasing the versatility of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}pentanamide in creating compounds with potential pharmacological activities. The compounds synthesized demonstrated anti-inflammatory and analgesic activities, indicating their potential for therapeutic applications (Sondhi et al., 2005).
Radiosynthesis of Herbicide and Safener
Latli and Casida (1995) explored the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, highlighting the compound's role in studies of metabolism and mode of action. This research underscores the importance of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}pentanamide in developing tools for understanding the biological and environmental fate of agricultural chemicals (Latli & Casida, 1995).
Biological Activity Studies
Antimicrobial and Anticonvulsant Properties
Joshi (2015) synthesized dihydropyridine derivatives from N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}pentanamide and evaluated their antimicrobial activities. This work contributes to the understanding of how structural modifications affect biological activities and offers insights into the development of new antimicrobial agents (Joshi, 2015).
Evaluation of Stereoisomers for Anticholinergic Activity
The research conducted by Oyasu et al. (1994) on the synthesis and anticholinergic activity of stereoisomers of a related compound provides a foundation for studying the effects of stereochemistry on biological activity. Such studies are crucial for the development of more effective and selective drugs (Oyasu et al., 1994).
特性
IUPAC Name |
N-[3-[(2,2,2-trichloroacetyl)amino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N2O2/c1-2-3-7-11(19)17-9-5-4-6-10(8-9)18-12(20)13(14,15)16/h4-6,8H,2-3,7H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRDBZQVMUSNHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyclohexyl-N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4057344.png)


![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4057373.png)
![2-[3-(4-methoxyphenyl)-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4057380.png)
![methyl 11-(6-chloro-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4057388.png)
![methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B4057393.png)



![7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4057421.png)
![2-{[4-(2-furylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-methylpyridin-3-ol](/img/structure/B4057430.png)
![3-(3-ethoxypropyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4057442.png)
![8-[(2-methoxy-4-methylphenyl)sulfonyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4057444.png)